

lamotrigine efficacy borderline personality disorder trials

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Compound Focus: Lamotrigine

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Summary of Key Lamotrigine Trials in BPD

Trial / Study	Design & Participants	Dosage & Duration	Primary Outcome Measure	Key Efficacy Findings
LABILE Trial [1] [2] [3]	RCT, Double-blind, Placebo-controlled (N=276); Adults with BPD in secondary mental health care.	Up to 200/400 mg/day; 52 weeks.	Zanarini Rating Scale for BPD (ZAN-BPD)	No significant difference vs. placebo in BPD symptoms, depressive symptoms, self-harm, social functioning, or quality of life [1] [3].
Reich et al. (2009) [4] [5]	RCT, Double-blind, Placebo-controlled (N=28); Primarily females with BPD.	Mean dose 93.3 mg/day; 12 weeks.	ZAN-BPD (Affective Instability item)	Positive effect for lamotrigine on the affective instability subscale [5].
Systematic Review &	Review of 3 RCTs (N=330 for meta-analysis).	Varied (up to 400 mg/day);	ZAN-BPD, Impulsivity/Aggression	No consistent evidence of efficacy for core BPD

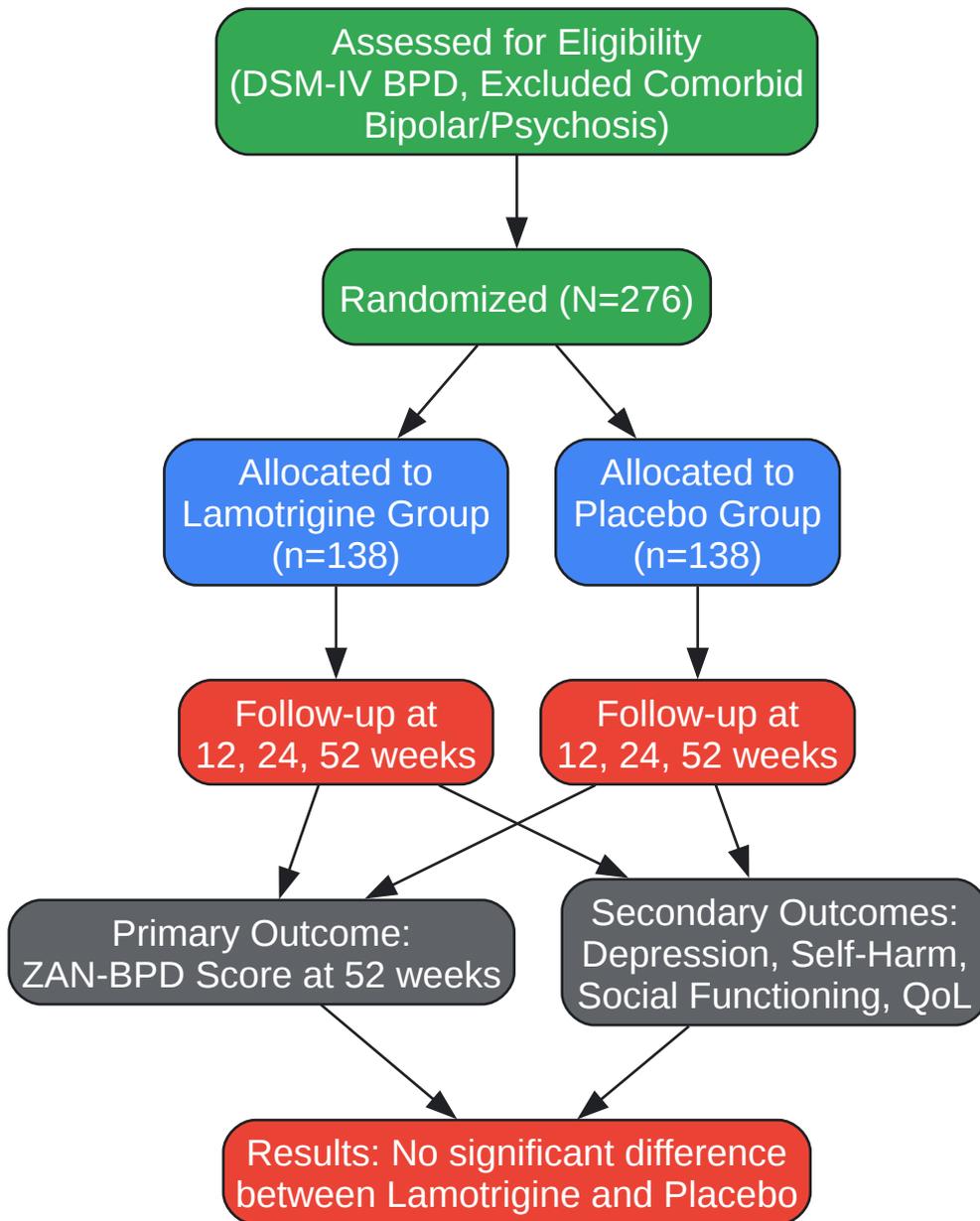
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Meta-Analysis (2020) [4] [6]		12-52 weeks.		symptom domains at 12 weeks or study endpoints [4] [6].

Detailed Experimental Protocol: The LABILE Trial

The LABILE trial is considered the most robust study on this topic to date. Its methodology provides a gold standard for clinical trials in BPD populations [2] [7].

- **Study Design:** A multi-centre, two-arm, parallel-group, double-blind, placebo-controlled, individually randomized trial with 12-, 24-, and 52-week follow-up assessments. It included an integrated clinical and economic evaluation [2] [7].
- **Participants:** 276 adults aged 18+ were recruited from English secondary mental health services. Key inclusion criteria was a DSM-IV diagnosis of BPD. Key exclusion criteria included comorbid bipolar affective disorder or psychosis, current use of other mood stabilizers, and pregnancy [2].
- **Intervention:** The active arm received encapsulated generic **lamotrigine**, titrated over 14-day intervals from 25 mg/day to a maintenance dose of 200 mg/day (or 400 mg/day for those taking oral contraceptive pills). The placebo arm received identical capsules containing lactose monohydrate [2] [7].
- **Primary Outcome:** The **Zanarini Rating Scale for BPD (ZAN-BPD)** at 52 weeks. This is a clinician-rated scale that measures symptoms across four domains: affective disturbance, cognitive disturbance, impulsivity, and disturbed relationships [2].
- **Secondary Outcomes:**
 - Depressive symptoms (Beck Depression Inventory)
 - Incidence and severity of self-harm (Acts of Deliberate Self-Harm Inventory)
 - Social functioning (Social Functioning Questionnaire)
 - Health-related quality of life (EQ-5D-3L)
 - Side effects and cost-effectiveness [2].
- **Blinding:** Rigorous blinding was maintained for participants, care providers, researchers, and the statistician until the database was locked and initial analyses were complete [2].

The workflow of the LABILE trial design is summarized in the diagram below.



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Interpretation of Contradictory Findings

The discrepancy between the promising results of earlier, smaller studies and the negative result of the large LABILE trial can be explained by several factors [1] [5]:

- **Sample Size and Power:** The LABILE trial (N=276) was substantially larger than previous studies (e.g., N=28), giving it greater statistical power to detect true effects and providing a more definitive answer [1] [5].

- **Patient Population:** The LABILE trial recruited patients with more severe and complex BPD from secondary mental health services, whereas earlier studies may have included individuals with milder forms of the disorder recruited from the community [5].
- **Outcome Measurement:** Some experts have questioned whether the measurement tools used in the LABILE trial were sensitive enough to capture changes in specific symptoms like affective instability, which earlier, smaller studies had targeted [5].

Clinical and Research Implications

The body of evidence, led by the LABILE trial, indicates that **lamotrigine cannot be recommended as a standard treatment for Borderline Personality Disorder** [1] [3]. This finding aligns with current guidelines, such as those from the UK's National Institute for Health and Care Excellence (NICE), which do not recommend drug treatment for the core symptoms of BPD [3].

- **For Clinicians:** Psychotherapy remains the cornerstone of treatment for BPD. The evidence does not support initiating **lamotrigine** for BPD symptoms outside of exceptional circumstances [1] [3].
- **For Researchers:** Future studies should focus on clarifying BPD sub-phenotypes and examining targeted, individualized treatment approaches, rather than investigating **lamotrigine** for BPD as a whole [4].

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